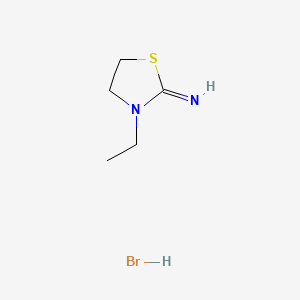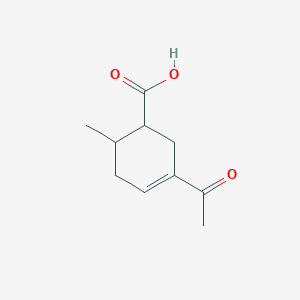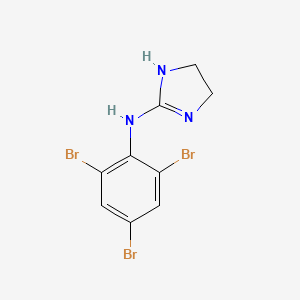
2-(2,4,6-Tribromophenylimino)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Tribromoanilino)-2-imidazoline is a chemical compound that features a tribromoaniline moiety attached to an imidazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tribromoanilino)-2-imidazoline typically involves the bromination of aniline to form 2,4,6-tribromoaniline, followed by the reaction with imidazoline. The bromination of aniline is carried out by treating aniline with bromine water in the presence of acetic acid or dilute hydrochloric acid . The reaction conditions are usually mild, and the product precipitates out as a white solid .
Industrial Production Methods
Industrial production methods for 2,4,6-tribromoaniline involve the use of an electrolytic cell where benzene is used as the raw material, bromine salt as the bromine source, and nitric acid as the electrolyte. This method ensures a high yield and efficient utilization of bromine atoms .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Tribromoanilino)-2-imidazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the tribromoaniline moiety can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Conditions for these reactions typically involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-(2,4,6-Tribromoanilino)-2-imidazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,4,6-Tribromoanilino)-2-imidazoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromoaniline: A precursor to 2-(2,4,6-Tribromoanilino)-2-imidazoline, used in similar applications.
2,4,6-Tribromophenol: Another brominated compound with applications in flame retardants and pharmaceuticals.
2,4,6-Tribromoanisole: Used in organic synthesis and as a fungicide
Uniqueness
2-(2,4,6-Tribromoanilino)-2-imidazoline is unique due to its combination of a tribromoaniline moiety with an imidazoline ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
22683-09-6 |
|---|---|
Molecular Formula |
C9H8Br3N3 |
Molecular Weight |
397.89 g/mol |
IUPAC Name |
N-(2,4,6-tribromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H8Br3N3/c10-5-3-6(11)8(7(12)4-5)15-9-13-1-2-14-9/h3-4H,1-2H2,(H2,13,14,15) |
InChI Key |
VLIOPSQKHBKZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
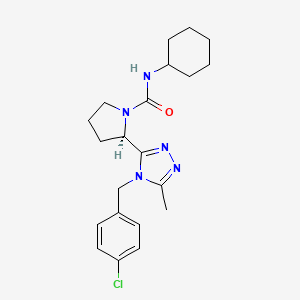
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
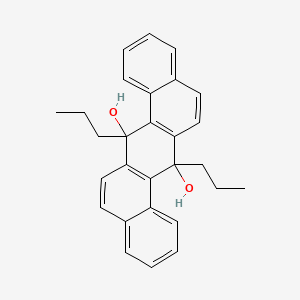
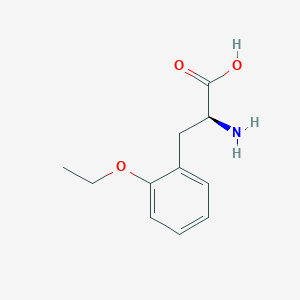
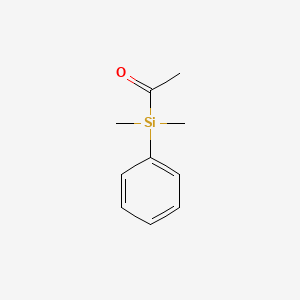
![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
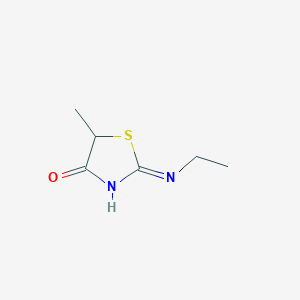

![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
